2-(Bromomethyl)-4-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

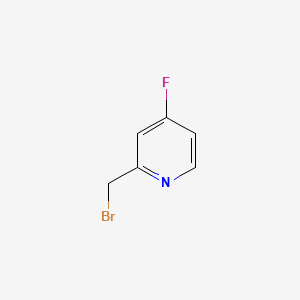

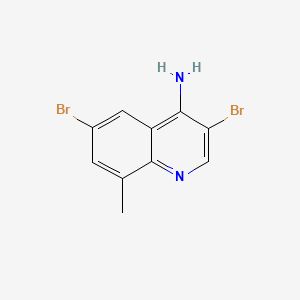

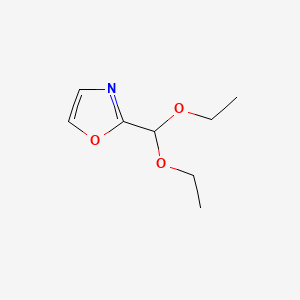

“2-(Bromomethyl)-4-fluoropyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Bromomethyl)” part suggests a bromomethyl group (-CH2Br) attached to the second carbon of the pyridine ring, and the “4-fluoro” part indicates a fluorine atom attached to the fourth carbon of the ring .

Synthesis Analysis

While specific synthesis methods for “2-(Bromomethyl)-4-fluoropyridine” are not available, bromomethyl compounds are generally synthesized through radical bromination of a toluene derivative . The synthesis of similar compounds often involves the use of a bromine source and a reaction with a suitable precursor .

Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-4-fluoropyridine” would likely consist of a pyridine ring with a bromomethyl group attached to one carbon and a fluorine atom attached to another carbon . The exact structure would depend on the specific positions of these groups on the pyridine ring.

Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-4-fluoropyridine” would depend on the specific conditions and reagents used. Bromomethyl groups are often reactive and can participate in various reactions, including nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-4-fluoropyridine” would depend on its specific structure. Similar compounds, such as bromomethyl benzoate, have been reported to be solid at room temperature .

Applications De Recherche Scientifique

Deprotonation and Cross-Coupling Reactions : 2-Fluoropyridine derivatives, including structures related to 2-(Bromomethyl)-4-fluoropyridine, have been used in deprotonation reactions with lithium magnesates. These reactions are essential in forming lithium arylmagnesates, which can be further utilized in palladium-catalyzed cross-coupling reactions (Awad et al., 2004).

Synthesis of Disubstituted Fluoropyridines and Pyridones : 2-Fluoropyridine derivatives are key intermediates in synthesizing various substituted pyridines and pyridones. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid, a compound similar to 2-(Bromomethyl)-4-fluoropyridine, has been used in Suzuki reactions to synthesize disubstituted fluoropyridines and their corresponding pyridones (Sutherland & Gallagher, 2003).

Radiofluorination and Palladium-Catalyzed Amination : In the field of radiochemistry, fluoropyridine derivatives, such as 2-bromo-5-fluoropyridine, have been used in radiofluorination and subsequent palladium-catalyzed amination reactions. This process is crucial in the synthesis of fluorinated pyridines for applications in medical imaging, like Positron Emission Tomography (Pauton et al., 2019).

Chemoselective Functionalization : Research has demonstrated the chemoselective functionalization of compounds closely related to 2-(Bromomethyl)-4-fluoropyridine, like 5-bromo-2-chloro-3-fluoropyridine. Such functionalization is critical in selective organic synthesis, offering pathways for producing highly specific molecular structures (Stroup et al., 2007).

Synthesis of Bipyridyl Derivatives : Compounds like 4,4'-Bis(bromomethyl)-2,2'-bipyridine, which share structural similarities with 2-(Bromomethyl)-4-fluoropyridine, have been used in synthesizing chiral bipyridine derivatives. These derivatives find applications in asymmetric synthesis and catalysis (Ward et al., 2002).

Copper(II) Complex Formation : In coordination chemistry, fluoropyridine derivatives are used to synthesize copper(II) complexes. These complexes have interesting structural and magnetic properties, relevant in materials science and magnetic studies (Krasinski et al., 2017).

Catalytic Fluorination Systems : In catalysis, 2-fluoropyridine, closely related to 2-(Bromomethyl)-4-fluoropyridine, is produced using Cl/F exchange reactions. Such reactions are facilitated by various metal oxide catalysts, demonstrating the compound's role in developing new catalytic fluorination systems (Cochon et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(bromomethyl)-4-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIPYEPTPRTVBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857095 |

Source

|

| Record name | 2-(Bromomethyl)-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-fluoropyridine | |

CAS RN |

1227606-51-0 |

Source

|

| Record name | 2-(Bromomethyl)-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)

![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)